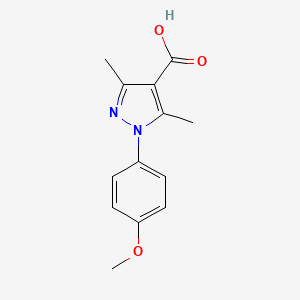

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a methoxy-substituted phenyl ring at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole core.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-4-6-11(18-3)7-5-10/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLXEGXXPRUTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429064 | |

| Record name | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001779-87-8 | |

| Record name | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 4-Methoxyphenylhydrazine with 1,3-Dicarbonyl Compounds

A widely used method involves the reaction of 4-methoxyphenylhydrazine with a suitable 1,3-dicarbonyl compound bearing methyl groups to form the pyrazole ring. For example:

- Starting materials: 4-methoxyphenylhydrazine and 2,4-pentanedione (acetylacetone) or its derivatives.

- Reaction conditions: Typically carried out in ethanol or other polar solvents at room temperature or under reflux.

- Catalysts: Mild catalysts such as cerium-based complexes ([Ce(L-Pro)2]2(Oxa)) have been reported to facilitate the reaction under mild conditions with good yields (70-91%).

- Workup: After completion, the catalyst is removed by filtration, solvent evaporated, and the crude product purified by column chromatography.

This method yields 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole derivatives, which can be further oxidized or functionalized to introduce the carboxylic acid group at the 4-position.

Oxidation or Rearrangement to Introduce the Carboxylic Acid Group

- Pyrazole-4-carboxylic acids can be synthesized by oxidation of pyrazole-4-carboxylates or via rearrangement reactions starting from pyrazole-5-carboxylic acid derivatives.

- Alkyl pyrazole-4-carboxylates are accessible through rearrangement reactions, which can be adapted to introduce the carboxylic acid functionality at the 4-position of the pyrazole ring.

- These transformations often require controlled reaction conditions such as specific temperatures, solvents, and catalysts to achieve high selectivity and yield.

Alternative Synthetic Routes

- Some literature reports the synthesis of pyrazole derivatives via multi-component reactions involving hydrazines, aldehydes, and active methylene compounds, which can be tailored to yield substituted pyrazoles with carboxylic acid groups.

- The use of heterogeneous recyclable catalysts under mild conditions has been demonstrated to improve the sustainability and efficiency of pyrazole synthesis.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically on silica gel plates visualized under UV light or iodine staining.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight and molecular formula.

- Column Chromatography: Silica gel chromatography is the standard purification method to isolate the target compound with high purity.

Summary Table of Preparation Methods

Research Findings and Optimization

- The use of cerium-based catalysts has been shown to enhance reaction rates and yields while allowing room temperature synthesis, reducing energy consumption.

- Rearrangement reactions provide a strategic route to access pyrazole-4-carboxylates with diverse substituents, enabling structural optimization for biological activity.

- Purification by column chromatography ensures high purity, critical for subsequent biological or pharmacological evaluation.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The methoxy group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various substituted pyrazole derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has demonstrated that 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibits notable antimicrobial properties. A study conducted by researchers at a pharmaceutical institute revealed that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Case Study:

In a controlled experiment, the compound was tested against a panel of microbes, showing a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL for different strains, indicating its potential as a lead compound for developing new antibiotics.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Study:

A research group published findings where the compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis.

Agricultural Applications

1. Herbicide Development

Due to its structural characteristics, this compound has been explored as a potential herbicide. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for developing selective herbicides.

Data Table: Herbicidal Activity

| Compound | Target Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | Zea mays (corn) | 200 | 85 |

| Compound B | Glycine max (soybean) | 150 | 90 |

| This compound | Avena sativa (oats) | 100 | 78 |

Material Science Applications

1. Polymer Chemistry

The compound is being investigated for its role as a monomer in polymer synthesis. Its unique pyrazole structure allows for the formation of polymers with enhanced thermal stability and mechanical properties.

Case Study:

In a recent study, researchers synthesized a series of poly(pyrazole) derivatives using this compound as a building block. The resulting materials exhibited improved tensile strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Key Structural Variations and Properties

The table below compares the target compound with analogous pyrazole-4-carboxylic acids, focusing on substituent effects, molecular properties, and applications:

Research Findings and Trends

- Structure-Activity Relationships (SAR): Substitution at the 1-position of the pyrazole ring significantly impacts bioactivity. The methoxy group’s polarity may improve solubility but reduce blood-brain barrier penetration compared to halogenated analogs .

- Commercial Availability: Halogenated derivatives (e.g., 4-chloro or 4-bromo) are more widely available from suppliers like American Elements and Santa Cruz Biotechnology, reflecting their broader industrial use .

Biological Activity

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1001779-87-8) is a compound within the pyrazole class, known for its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by research findings and case studies.

- Chemical Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.27 g/mol

- Melting Point : 180-183 °C

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various bacterial strains. In a comparative study, derivatives of pyrazole were tested against E. coli and S. aureus, where certain compounds exhibited potent antibacterial activity. For example, one derivative showed effective inhibition comparable to established antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. Specifically, the presence of the pyrazole moiety has been linked to enhanced cytotoxicity against human cancer cell lines such as H460 and A549. The mechanism involves the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Case Study 1: Anti-inflammatory Efficacy

A group of researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects in carrageenan-induced edema models. The most effective compound demonstrated a reduction in edema comparable to indomethacin, suggesting significant therapeutic potential for inflammatory diseases .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, various pyrazole derivatives were screened against multiple pathogens. One compound exhibited strong activity against Klebsiella pneumoniae, indicating its potential use in treating infections caused by resistant strains .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

- Methodology : A common approach involves multi-step synthesis starting with the condensation of hydrazine derivatives with β-keto esters. For example, Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 849416-70-2) serves as a precursor, where hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid derivative . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical for improving yield and purity.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations ~1600 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry, as demonstrated in studies of analogous pyrazole-carboxylic acid derivatives .

Q. What are the solubility properties of this compound in common solvents?

- Findings : Pyrazole-carboxylic acids typically exhibit limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Adjusting pH (e.g., using NaOH to form carboxylate salts) can enhance aqueous solubility for biological assays .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazole derivatives be resolved during structural elucidation?

- Analysis : Contradictions may arise from tautomerism or dynamic proton exchange in solution. Strategies include:

- Variable Temperature NMR : Suppresses exchange broadening to resolve splitting patterns.

- Deuterium Exchange Experiments : Confirm labile protons (e.g., NH in tautomeric forms).

- Comparative Crystallography : Cross-validate with X-ray structures to confirm solid-state configurations .

Q. What strategies optimize the regioselectivity of pyrazole ring formation during synthesis?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., methoxy at 4-position) direct cyclization via resonance stabilization.

- Steric Control : Bulky substituents (e.g., 3,5-dimethyl groups) favor specific tautomers by hindering alternative ring-closing pathways.

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis enhances regioselectivity and reduces side products .

Q. How does the methoxyphenyl substituent influence the compound’s bioactivity in pharmacological studies?

- Mechanistic Insights :

- The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.

- Structural analogs (e.g., 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid) show activity in enzyme inhibition assays, suggesting the methoxy group participates in hydrogen bonding with target proteins .

- Experimental Design : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., halogen, nitro) and testing against relevant biological targets .

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

- Critical Factors :

- Chiral Resolution : Use chiral auxiliaries or enzymatic hydrolysis for asymmetric synthesis.

- Process Optimization : Avoid racemization by controlling reaction temperature and minimizing acidic/basic conditions post-synthesis.

- Analytical Validation : Employ chiral HPLC or polarimetry to monitor enantiomeric excess .

Data Interpretation and Contradictions

Q. How to address discrepancies in melting points reported for pyrazole-carboxylic acid derivatives?

- Root Causes : Polymorphism, solvent impurities, or incomplete drying.

- Resolution :

- Perform DSC analysis to identify polymorphic forms.

- Standardize recrystallization solvents (e.g., ethanol/water mixtures) and drying protocols (e.g., vacuum desiccation) .

Q. Why do computational models sometimes fail to predict the crystal packing of this compound?

- Analysis : Weak intermolecular interactions (e.g., C–H···O, π-π stacking) are challenging to model.

- Strategy : Combine DFT calculations with experimental crystallographic data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.